molecular formula C12H12ClNO2S B12412395 Dansyl chloride-13C2

Dansyl chloride-13C2

Cat. No.: B12412395
M. Wt: 271.73 g/mol
InChI Key: XPDXVDYUQZHFPV-ZDOIIHCHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dansyl chloride-13C2 can be synthesized by reacting the corresponding sulfonic acid with an excess of phosphorus oxychloride (POCl3) at room temperature . The reaction typically proceeds as follows:

  • Dissolve the sulfonic acid in a suitable solvent such as dichloromethane.
  • Add phosphorus oxychloride dropwise to the solution while maintaining the temperature at room temperature.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the addition of reagents and maintain optimal reaction conditions. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Dansyl chloride-13C2 primarily undergoes substitution reactions with primary and secondary amines to form stable sulfonamide adducts . These reactions are highly specific and result in the formation of fluorescent products.

Common Reagents and Conditions

The typical reaction conditions for the derivatization of amines with this compound include:

  • Solvent: Acetonitrile or dichloromethane
  • Base: Sodium carbonate or sodium bicarbonate
  • Temperature: Room temperature
  • Reaction time: 30-60 minutes

Major Products

The major products formed from the reaction of this compound with amines are dansylated amines, which exhibit strong fluorescence. These products are commonly used in various analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and fluorescence spectroscopy .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its isotopic labeling with carbon-13, which provides additional advantages in mass spectrometry applications. The isotopic label allows for the differentiation of labeled compounds from their non-labeled counterparts, enabling more accurate quantification and analysis .

Properties

Molecular Formula

C12H12ClNO2S

Molecular Weight

271.73 g/mol

IUPAC Name

5-[di((113C)methyl)amino]naphthalene-1-sulfonyl chloride

InChI

InChI=1S/C12H12ClNO2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3/i1+1,2+1

InChI Key

XPDXVDYUQZHFPV-ZDOIIHCHSA-N

Isomeric SMILES

[13CH3]N([13CH3])C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl

Origin of Product

United States

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